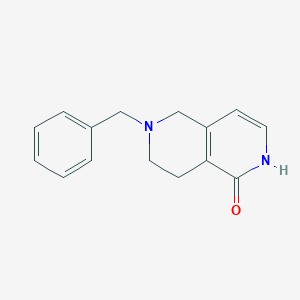






|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:14](=O)[NH:13][CH:12]=[CH:11][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:21]>>[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[N:13][C:14]=2[Cl:21])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
2.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2C=CNC(C2CC1)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to rt
|
|
Type
|
CUSTOM
|
|
Details
|
The excess POCl3 was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue quenched with sat. NaHCO3 (150 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned with dichloromethane (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The dichloromethane layer was collected
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with dichloromethane (2×100)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried with Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
The drying agent was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the organic solution was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by BIOTAGE® flash chromatography
|
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the expected product
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=CC=NC(=C2CC1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 9.02 mmol | |
| AMOUNT: MASS | 2.334 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |